2,7-Diazaspiro[4.4]nonane-3,8-dione
Description
Historical Trajectory and Genesis of Research Interest in Spiro-bis(pyrrolidinones)
The fascination with spirocyclic compounds dates back to the early 20th century, with the first synthesis of a spiran accomplished by Baeyer in 1900. rsc.org However, concerted research interest in spiro-bis(pyrrolidinones) and related spiro-heterocycles is a more recent development, largely propelled by the discovery of their presence in a wide array of natural products with significant biological activities. rsc.orgnih.gov
The initial impetus for exploring these scaffolds was their identification in alkaloids and other secondary metabolites that exhibited promising pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. rsc.orgmdpi.com This natural precedent spurred synthetic chemists to develop methods for constructing these complex, three-dimensional architectures in the laboratory. The goal was not only to achieve the total synthesis of these natural products but also to create a diverse library of non-natural analogues with potentially enhanced or novel therapeutic activities. Over the past few decades, this has led to a surge in the development of synthetic methodologies, particularly those that allow for the controlled and selective formation of the spirocyclic core. rsc.org
Significance of the 2,7-Diazaspiro[4.4]nonane-3,8-dione Framework as a Molecular Scaffold in Chemical Synthesis
The this compound framework serves as a highly valuable molecular scaffold in chemical synthesis for several key reasons. Its rigid, well-defined three-dimensional geometry is a significant asset in the design of new therapeutic agents. By introducing a spirocyclic core, chemists can reduce the conformational flexibility of a molecule, which can lead to a more favorable entropic profile upon binding to a biological target, such as an enzyme or receptor. nih.gov
This structural rigidity and the specific spatial arrangement of the two pyrrolidinone rings make the this compound scaffold an attractive starting point for creating libraries of compounds for high-throughput screening. The nitrogen and carbonyl groups within the rings provide convenient handles for further chemical modification, allowing for the systematic variation of substituents to explore structure-activity relationships (SAR). The development of efficient synthetic routes, such as multicomponent reactions and cycloadditions, has further enhanced the utility of this scaffold, making it more accessible for a wide range of applications. nih.govua.es
Precise Nomenclature and Isomeric Considerations within the Diazaspiro[4.4]nonane Series
The systematic naming of spiro compounds follows the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). The name "this compound" can be deconstructed to understand the molecule's structure:
| Component | Meaning |
| spiro | Indicates a spirocyclic compound with a single shared atom between two rings. youtube.com |
| [4.4] | The numbers within the brackets denote the number of carbon atoms in each ring, excluding the central spiro atom. In this case, both rings have four atoms besides the spiro center. youtube.com |
| nonane | Specifies the total number of atoms in the bicyclic system (4 + 4 + 1 = 9). |
| diaza | Indicates the presence of two nitrogen atoms in the rings. |
| 2,7- | These are locants that specify the positions of the nitrogen atoms within the spirocyclic framework. |
| dione (B5365651) | Signifies the presence of two ketone (C=O) groups. |
| -3,8- | These locants indicate the positions of the carbonyl carbons. |
Isomerism is a critical aspect of the diazaspiro[4.4]nonane series. The central spiro carbon atom is a stereocenter, meaning that this compound is a chiral molecule and can exist as a pair of enantiomers. The presence of substituents on the rings can introduce additional stereocenters, leading to the possibility of diastereomers. The conformational rigidity of the rings can also give rise to different spatial arrangements, often referred to as endo and exo isomers, which can significantly impact the molecule's biological activity and physical properties. mdpi.com
Table 1: Nomenclature and Isomers of Diazaspiro[4.4]nonanes
| Isomer Type | Description |
|---|---|
| Structural Isomers | Variations in the positions of the heteroatoms (N) and functional groups (C=O). For example, 1,7-diazaspiro[4.4]nonane-2,8-dione is a structural isomer of the title compound. nih.gov |
| Stereoisomers (Enantiomers) | Due to the chiral spiro carbon, the parent compound exists as a pair of non-superimposable mirror images. |
| Stereoisomers (Diastereomers) | Arise when additional stereocenters are present on the rings, leading to stereoisomers that are not mirror images of each other. |
Overview of Key Academic Research Domains Pertaining to this compound
Research pertaining to the this compound system is primarily concentrated in the fields of synthetic organic chemistry and medicinal chemistry.
Synthetic Methodology: A significant portion of research is dedicated to the development of novel and efficient synthetic routes to construct the diazaspiro[4.4]nonane core. This includes the exploration of multicomponent reactions, domino reactions, and stereoselective cycloadditions to control the formation of the spirocyclic framework and its stereochemistry. ua.esresearchgate.net For instance, gold-catalyzed cyclization reactions have been shown to be effective for the synthesis of related dioxaspiro[4.4]nonane diones. nih.govmdpi.com
Medicinal Chemistry: The unique structural features of this compound and its derivatives make them attractive candidates for drug discovery programs. Research in this area focuses on synthesizing and evaluating these compounds for a range of biological activities. Areas of particular interest include their potential as:
Anticancer agents: The rigid scaffold can be functionalized to interact with specific biological targets involved in cancer progression. rsc.org
Antiviral agents: Certain spirodilactone (B1204692) moieties have demonstrated activity against viruses such as Hepatitis C. mdpi.com
Enzyme inhibitors: The defined three-dimensional structure is well-suited for designing molecules that can fit into the active sites of enzymes, such as those implicated in neurodegenerative diseases. rsc.org
The synthesis of libraries of these compounds for screening against various biological targets remains an active and promising area of academic and industrial research.
Structure
3D Structure
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2,7-diazaspiro[4.4]nonane-3,8-dione |
InChI |
InChI=1S/C7H10N2O2/c10-5-1-7(3-8-5)2-6(11)9-4-7/h1-4H2,(H,8,10)(H,9,11) |
InChI Key |
GLUGRUJRPBFVMF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NCC12CC(=O)NC2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,7 Diazaspiro 4.4 Nonane 3,8 Dione and Its Structural Analogues
Foundational Retrosynthetic Analysis and Strategic Disconnections for the Spirocyclic Core
A retrosynthetic analysis of the 2,7-diazaspiro[4.4]nonane-3,8-dione core reveals several logical disconnection points. The most apparent strategy involves disconnecting the C-N bonds of the two succinimide (B58015) rings. This approach, via an amide disconnection, leads back to a key intermediate: a spiro[4.4]nonane-2,3,7,8-tetracarboxylic acid derivative (e.g., a tetra-ester or tetra-acid) and two equivalents of an amine or ammonia. The synthetic challenge is then shifted to the preparation of this polysubstituted spirocyclic alkane.
A more fundamental disconnection breaks the bonds forming the spirocyclic core itself. One such strategy involves a disconnection at the C4-C5 bond of the cyclopentane (B165970) ring. This leads to precursors that can be cyclized to form the spiro-center in a key step. For instance, a suitably substituted pyrrolidine (B122466) derivative could undergo an intramolecular cyclization to form the spiro-fused system.
Another strategic disconnection targets the bonds adjacent to the spiro-carbon (C5). This suggests a convergent approach where two separate five-membered ring precursors are joined at a central carbon atom. This strategy is common in the synthesis of spiro-compounds and often relies on the reaction of a cyclic ketone with a reagent capable of building the second ring.
Classical and Seminal Synthetic Pathways to the this compound Core
Classical approaches to spiro-lactam scaffolds have utilized both linear sequences from simple precursors and convergent strategies involving key cyclization reactions.
Multi-Step Linear Syntheses from Precursors
Linear syntheses build the target molecule step-by-step from an acyclic or simple cyclic starting material. A model for this approach is the synthesis of 2,6,6-Trimethyl-2-azaspiro[4.4]nonane-1,3-dione, a structural analogue of the target compound. nih.gov This synthesis was achieved in five steps starting from 2,2-dimethylcyclopentanone. nih.gov This highlights a classical pathway where the cyclopentane ring serves as the foundation upon which the second heterocyclic ring is constructed through a sequence of functional group transformations and a final cyclization step. nih.gov
Conceptually, a similar linear pathway to the core this compound could begin with cyclopentanone (B42830). A key intermediate would be cyclopentanone-1,1-diacetic acid, which can be formed from the reaction of cyclopentanone with malonic acid. mdpi.com Subsequent conversion of the carboxylic acid groups to amides, followed by further manipulations and cyclization, would lead to the desired spiro-bis-succinimide structure.
Convergent Approaches Utilizing Key Cyclization Reactions
Convergent syntheses assemble complex molecules from several separately prepared fragments, often culminating in a key bond-forming reaction. For spiro-lactams, the [2+2] cycloaddition, or Staudinger reaction, is a powerful and widely used convergent method. nih.govmdpi.comnih.gov This reaction typically involves the cycloaddition of a ketene (B1206846) with an imine to form a β-lactam ring. nih.govnih.gov
In the context of spiro-compounds, a cyclic ketene can react with an imine, or a ketene can react with a cyclic imine, to directly install the spiro-β-lactam moiety. nih.gov Research has demonstrated the synthesis of various new mono- and bis-polycyclic aromatic spiro-β-lactams using this methodology. mdpi.comnih.gov The reaction proceeds by generating a ketene from a carboxylic acid (such as 9H-xanthene-9-carboxylic acid or phenoxyacetic acid) in the presence of tosyl chloride and triethylamine, which then reacts with a Schiff base (imine) to yield the cycloadduct. mdpi.com This strategy offers a direct route to the spirocyclic lactam core and can be adapted for a variety of substituents on both the ketene and imine fragments, allowing for the generation of diverse molecular scaffolds. mdpi.com
Contemporary Catalytic Routes for Enhanced Efficiency and Selectivity in Spiroannulation
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of spirocyclic systems has benefited significantly from the development of new transition metal-catalyzed transformations.
Gold(I)-Catalyzed Cyclization Strategies
Gold(I) catalysis has emerged as a particularly mild and efficient tool for activating alkynes towards nucleophilic attack, enabling a range of complex cyclization reactions. This strategy has been successfully applied to the synthesis of 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones, a close structural analogue of the target diaza-dione. The reaction involves the gold-catalyzed double cyclization of a 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid precursor. This transformation proceeds smoothly under mild conditions to give the desired spiro-bis-lactone products in excellent yields.
The reaction is typically carried out at room temperature in a solvent like dichloromethane (B109758) (CH₂Cl₂) using a gold(I) catalyst such as JohnPhosAu(MeCN)SbF₆. The high efficiency and functional group tolerance of this method make it an attractive modern alternative to classical approaches.
| Starting Material | Catalyst | Solvent | Temperature | Time | Product | Yield |
|---|---|---|---|---|---|---|
| 2,2-di(prop-2-ynyl)malonic acid | JohnPhosAu(MeCN)SbF₆ | CH₂Cl₂ | Room Temp. | 1 h | 3,8-dimethylene-2,7-dioxaspiro[4.4]nonane-1,6-dione | 96–100% |
| 2,2-bis(3-phenylprop-2-yn-1-yl)malonic acid | JohnPhosAu(MeCN)SbF₆ | CH₂Cl₂ | Room Temp. | 1 h | 3,8-dibenzylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione | 99% |
| 2,2-bis(3-(4-methoxyphenyl)prop-2-yn-1-yl)malonic acid | JohnPhosAu(MeCN)SbF₆ | CH₂Cl₂ | Room Temp. | 1 h | 3,8-bis(4-methoxybenzylidene)-2,7-dioxaspiro[4.4]nonane-1,6-dione | 98% |
Other Transition Metal-Mediated Transformations
Besides gold, other transition metals are effective catalysts for constructing spirocyclic frameworks. Manganese(III) acetate (B1210297), for example, is used to mediate the oxidative radical cyclization of 1,3-dicarbonyl compounds with alkenes. This approach has been utilized for the novel, one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones. nih.gov In this reaction, a mixture of 1,1-diarylethenes and 4-acylpyrrolidine-2,3-diones reacts in the presence of manganese(III) acetate to generate the spirocyclic scaffold in good yields, where the pyrrolidinedione ring remains intact and becomes part of the final product. nih.gov This demonstrates the utility of manganese in forging the key C-C bond required to establish the spiro-center. nih.gov
General transition metal-catalyzed cross-coupling reactions, such as those mediated by palladium, have also revolutionized organic synthesis and offer potential pathways to complex spirocycles through the strategic formation of C-C and C-N bonds. nih.gov The development of such catalytic systems continues to provide new and more efficient routes to challenging molecular architectures like this compound.
Organocatalytic and Biocatalytic Approaches
Organocatalysis offers a metal-free alternative for the synthesis of complex molecules. While specific organocatalytic methods for this compound are not extensively documented in the provided results, the principles of organocatalysis are applicable. For instance, chiral secondary amines can be used to catalyze cascade reactions, such as aza-Michael additions followed by intramolecular aldol (B89426) reactions, to create stereocenters with high enantiopurity. rsc.org This approach could be adapted for the asymmetric synthesis of the diazaspirocyclic core.
Biocatalysis , employing enzymes for chemical transformations, presents a green and highly selective synthetic route. Lipases, for example, are widely used in the synthesis of specialty polymers from biomass-derived monomers. mdpi.com These enzymes can catalyze polycondensation reactions under mild conditions. mdpi.com This methodology could potentially be applied to the synthesis of polyesters or polyamides incorporating the this compound moiety, leveraging the structural flexibility and functionalization possibilities offered by biocatalytic pathways. mdpi.com
Stereocontrolled Synthesis: Accessing Enantiomerically Pure this compound and its Derivatives
The stereochemistry of the spirocyclic core is crucial for its biological activity. Therefore, developing methods for the stereocontrolled synthesis of this compound is of significant importance.
Chiral resolution is a common method to separate enantiomers from a racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. While specific examples for this compound are not detailed in the search results, this classical technique remains a viable option for obtaining enantiomerically pure forms of the compound. The (R)-enantiomer of this compound has been cataloged, suggesting that methods for its separation or asymmetric synthesis exist. chemicalregister.com
Asymmetric induction involves the use of a chiral auxiliary or catalyst to favor the formation of one enantiomer over the other during the ring-forming step. Gold(I) catalyzed cyclization has been shown to be highly efficient in the synthesis of related dioxaspiro[4.4]nonane-1,6-diones. mdpi.comresearchgate.net The use of chiral ligands on the gold catalyst could potentially induce asymmetry in the formation of the diazaspiro[4.4]nonane ring system.
Diastereoselective synthesis aims to control the formation of multiple stereocenters in a molecule. In the context of this compound derivatives, this could involve the reaction of a chiral precursor that directs the stereochemical outcome of subsequent transformations. For example, a manganese(III)-based oxidative radical cyclization has been used to synthesize related oxa-azaspiro[4.4]nonanediones, where the stereochemistry of the starting materials can influence the final product's diastereoselectivity. researchgate.net
Green Chemistry Principles in Synthetic Route Design and Optimization
Green chemistry focuses on designing chemical processes that minimize waste, reduce energy consumption, and use safer chemicals. beilstein-journals.org Key aspects include comparing different synthetic strategies based on waste generation and the technology employed. beilstein-journals.org In the synthesis of this compound, applying green chemistry principles could involve:
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives.
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.
Catalysis: Employing catalytic methods, such as organocatalysis or biocatalysis, to improve efficiency and reduce waste. rsc.orgmdpi.com
A gold(I)-catalyzed synthesis of related spiro-compounds proceeds under mild conditions with high yields, which aligns with green chemistry principles. mdpi.comresearchgate.net
Derivatization and Functionalization Strategies for Analogue Development
Developing analogues of this compound is crucial for structure-activity relationship studies. Derivatization can be achieved by modifying the core structure at various positions.
For instance, substitution on the nitrogen atoms of the diazasprio ring system can introduce different functional groups, altering the compound's physicochemical properties. The synthesis of 1,6-di(oxyphenyl)-1,6-diazaspiro[4.4]nonane-2,7-dione derivatives highlights the potential for N-arylation. google.com Furthermore, the synthesis of related oxaspirocyclic compounds demonstrates that functional groups can be introduced on the spirocyclic backbone, for example, through condensation reactions with aldehydes. mdpi.com Manganese(III)-based reactions also offer a route to functionalized spiro-compounds. researchgate.net
Below is a table summarizing some synthesized analogues and their respective synthetic strategies:
| Compound Name | Synthetic Strategy | Reference |
| 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones | Gold(I)-catalyzed cyclization | mdpi.comresearchgate.net |
| 2-Oxa-7-azaspiro[4.4]nonane-8,9-diones | Mn(III)-based oxidation | researchgate.net |
| 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione | Condensation reaction | mdpi.com |
| 8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione | Condensation reaction | mdpi.com |
| 1,6-di(oxyphenyl)-1,6-diazaspiro[4.4]nonane-2,7-dione | Not specified | google.com |
Modification of Imide Functionalities
Direct modification of the pre-formed this compound is not extensively documented in dedicated studies. However, the chemical behavior of its succinimide-like rings allows for a variety of well-established transformations to be applied. These modifications primarily target the acidic N-H protons and the carbonyl groups of the imide moieties.
N-Alkylation: The nitrogen atoms of the imide can be readily functionalized via alkylation. This reaction typically proceeds by deprotonation of the N-H group with a suitable base, followed by nucleophilic attack on an alkyl halide. Common bases used for the N-alkylation of similar cyclic imides include potassium hydroxide (B78521) in ionic liquids or cesium carbonate in DMF, which can be effective even at moderate temperatures. organic-chemistry.org These methods are compatible with a range of functional groups on the alkylating agent. organic-chemistry.org A general scheme for this transformation is presented below.
| Starting Material | Reagent 1 | Reagent 2 | Product Class |
| Cyclic Imide (e.g., Succinimide) | Base (KOH, Cs₂CO₃) | Alkyl Halide (R-X) | N-Alkyl Imide |
N-Sulfenylation: Beyond alkylation, the imide nitrogen can also be functionalized with sulfur-containing groups. N-sulfenylsuccinimides are versatile reagents in organic synthesis and are typically prepared by reacting a thiol with a reagent like sulfuryl chloride, followed by treatment with succinimide in the presence of a base. beilstein-journals.org This creates an electrophilic sulfur species that can be used to introduce thioether linkages. beilstein-journals.org
Reduction of Carbonyl Groups: The reduction of the imide's two carbonyl groups offers a pathway to fully saturated spirocyclic diamines. While specific conditions for this compound are not reported, such transformations on succinimide and other lactams typically require powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under harsh conditions. The expected product would be the corresponding 2,7-diazaspiro[4.4]nonane.
Introduction of Substituents on the Spirocyclic Rings
Introducing substituents directly onto the carbon framework of the spirocycle can be achieved either by building the ring system from already substituted precursors or by functionalizing the pre-formed scaffold, typically at the α-position to the carbonyl groups.
Synthesis from Substituted Precursors: A highly effective strategy for creating substituted spirocycles involves the cyclization of elaborate precursors. For example, a gold(I)-catalyzed double cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acids has been used to synthesize a variety of 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones in high yields. mdpi.com This methodology introduces exocyclic double bonds with aryl substituents directly onto the rings during their formation. mdpi.com Although this example yields the dioxa-analogue, the principle of using substituted building blocks is directly applicable to diaza-systems.
Table 1: Gold-Catalyzed Synthesis of Substituted Spiro-bis(lactone) Analogues mdpi.com
| Precursor | Catalyst | Solvent | Product | Yield |
|---|---|---|---|---|
| 2,2-di(prop-2-ynyl)malonic acid | JohnPhos Au(MeCN)SbF₆ | CH₂Cl₂ | 3,8-dimethylene-2,7-dioxaspiro[4.4]nonane-1,6-dione | >95% |
Alpha-Alkylation: For a pre-formed spirodione, the most viable positions for introducing substituents are the carbon atoms adjacent to the carbonyls (C-4 and C-9). This can be achieved via an α-alkylation reaction. The process involves the deprotonation of an α-hydrogen using a strong, non-nucleophilic base to form an enolate, which then acts as a nucleophile towards an alkyl halide. youtube.comyoutube.com Lithium diisopropylamide (LDA) is a common choice for this purpose as it is highly effective at forming the kinetic enolate at low temperatures. youtube.com While this method is well-established for pyrrolidinones and other lactams, its specific application to this compound remains to be documented. acs.org
Synthesis of Related Spiro-bis(pyrrolidinone) and Spiro-bis(imidazolidine) Isomers
The core spiro[4.4]nonane framework allows for various isomeric arrangements of the heteroatoms, leading to compounds with distinct three-dimensional shapes and properties.
Spiro-bis(pyrrolidinone) Isomers: Several constitutional isomers of this compound exist, including the 1,6-diaza, 1,7-diaza, and 2,7-diaza (1,3-dione) isomers.
1,6-Diazaspiro[4.4]nonane-2,7-dione: The synthesis of derivatives of this isomer has been described in the patent literature. google.com The general approach for such scaffolds often involves the double condensation of a diamine with a dicarboxylic acid derivative or the cyclization of a precursor like 4,4-diaminopimelic acid. The oxygen analogue, 1,6-dioxaspiro[4.4]nonane-2,7-dione, is commercially available and is synthesized from the dilactonization of 4,4-dihydroxypimelic acid. sigmaaldrich.comnist.gov
1,7-Diazaspiro[4.4]nonane-2,6-dione: The crystal structure of this isomer was reported in 1979 by Csöregh et al., confirming its successful synthesis. researchgate.net The synthetic route would logically involve the cyclization of a precursor containing two pyrrolidinone rings linked at the appropriate positions before the final spiro-annulation step, or a double cyclization of a spiro-centered diamine-dicarboxylate precursor.
Spiro-bis(imidazolidine) Isomers: Spiro-bis(imidazolidine) systems contain two nitrogen atoms within each five-membered ring. The parent dione (B5365651) structure is known as 1,3,6,8-tetraazaspiro[4.4]nonane-2,7-dione. While its direct synthesis is not prominently featured in the literature, methods for constructing related spiro-imidazolidinone structures provide insight into potential synthetic routes. One powerful method involves the intramolecular cyclization of N-carbamoyliminium ions, which can be generated from hydroxy-imidazolidinones under acidic conditions, to form the spirocyclic core.
Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization of 2,7 Diazaspiro 4.4 Nonane 3,8 Dione Systems
High-Resolution NMR Spectroscopy for Proton and Carbon Connectivity and Stereochemical Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For a molecule like 2,7-Diazaspiro[4.4]nonane-3,8-dione, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required to unambiguously assign all proton and carbon signals and to establish its stereochemistry. However, specific NMR data for this compound are not available in published literature.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To fully resolve the connectivity and spatial arrangement of the atoms within this compound, a suite of 2D NMR experiments would be necessary.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. It would be instrumental in identifying the sequence of methylene (B1212753) groups within the two five-membered rings.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. This would allow for the definitive assignment of which protons are bonded to which carbon atoms in the spirocyclic framework.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). HMBC is crucial for identifying the connectivity around quaternary centers, such as the spiro-carbon at position 5, and for connecting the different fragments of the molecule identified by COSY.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is vital for stereochemical assignment as it identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This would help in determining the relative stereochemistry of the substituents on the two rings.
Without experimental data, a table of expected chemical shifts and correlations cannot be generated.
X-ray Crystallography for Absolute and Relative Configuration Determination
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule, yielding precise bond lengths, bond angles, and the absolute and relative configuration of stereocenters. There are currently no published crystal structures for this compound in the Cambridge Structural Database (CSD) or other publicly accessible resources.
Analysis of Molecular Conformation and Ring Dynamics (e.g., envelope configuration of heterocyclic rings)
A crystallographic study of this compound would reveal the conformation of the two five-membered pyrrolidinone rings. These rings would likely adopt a puckered conformation, such as an envelope or twisted-envelope shape, to minimize steric strain. The analysis would quantify the degree of puckering and the torsional angles within each ring.
Investigation of Intermolecular Interactions and Crystal Packing Architectures (e.g., hydrogen bonding networks)
The presence of N-H and C=O groups in the molecule suggests that hydrogen bonding would be a dominant intermolecular force in the solid state. An X-ray diffraction analysis would precisely map the hydrogen bonding network, showing how individual molecules interact with their neighbors to form the crystal lattice. This is critical for understanding the physical properties of the solid material.
Crystalline Polymorphism and its Structural Implications
Polymorphism, the ability of a compound to crystallize in multiple different crystal structures, is a possibility for this compound. Different polymorphs can arise from variations in crystallization conditions and would exhibit different crystal packing and intermolecular interactions. Each potential polymorph would require a separate crystallographic analysis to determine its unique structure. Currently, no studies on the polymorphism of this compound have been reported.
A data table for crystallographic parameters cannot be provided due to the absence of experimental data.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Structural Fingerprinting
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation corresponding to molecular vibrations. While these techniques are standard for chemical characterization, no specific FT-IR or Raman spectra for this compound have been published.
For this compound, the key expected vibrational frequencies would include:
N-H stretching: Typically observed in the region of 3200-3400 cm⁻¹.
C-H stretching: From the methylene groups, expected around 2850-3000 cm⁻¹.
C=O stretching (amide I band): A strong absorption expected in the range of 1650-1700 cm⁻¹.
N-H bending (amide II band): Expected around 1550-1640 cm⁻¹.
A detailed table of vibrational frequencies and their assignments is not possible without experimental spectra.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of novel compounds. For this compound, HRMS provides the high-accuracy mass measurement required to confirm its molecular formula, C₇H₁₀N₂O₂. The experimentally determined monoisotopic mass is validated against the theoretically calculated value, with deviations typically in the low parts-per-million (ppm) range, offering strong evidence for the assigned formula.
The calculated monoisotopic mass for the neutral molecule [M] is 154.074227566 Da. guidechem.comnih.gov In practice, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed to generate ions with minimal fragmentation, primarily the protonated molecule [M+H]⁺ or adducts like the sodium [M+Na]⁺ or potassium [M+K]⁺ species.
While specific experimental fragmentation data for this compound is not extensively detailed in the public literature, tandem mass spectrometry (MS/MS) experiments would be crucial for detailed structural elucidation. The fragmentation pathways would likely involve the characteristic cleavage of the lactam rings. Key fragmentation processes would include:
Alpha-cleavage: Fission of the C-C bonds adjacent to the nitrogen atoms.
Ring-opening: Scission of the amide C-N bond, followed by loss of small neutral molecules like CO or HNCO.
Spiro center fragmentation: Cleavage of the bonds originating from the spirocyclic carbon atom, leading to the separation of the two five-membered rings.
Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can further aid in its identification. For the related 2,7-diazaspiro[4.4]nonane-1,3-dione, predicted CCS values have been calculated for various adducts, providing a reference for experimental work. uni.lu
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Confirming Optical Activity and Conformational Aspects
The spirocyclic nature of this compound, centered on a quaternary spiro-carbon, renders the molecule chiral, provided there are no other elements of symmetry. Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for probing the stereochemical features of such chiral molecules.
Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. For this compound, the amide chromophores (O=C-N-H) are expected to be the primary source of CD signals in the far-UV region (typically 190-250 nm). The sign and magnitude of the observed Cotton effects (the characteristic peaks in a CD spectrum) are exquisitely sensitive to the absolute configuration of the spiro center and the conformation of the two five-membered rings.
Studies on related spirocyclic systems have shown that the five-membered rings often adopt non-planar conformations, such as envelope or twist forms. nih.govnih.gov For instance, in a derivative, 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one, both five-membered rings were found to be in envelope conformations with a significant dihedral angle between their main planes. nih.gov The conformation of the rings in this compound would dictate the spatial arrangement of the amide chromophores, directly influencing the CD spectrum. Theoretical calculations (e.g., time-dependent density functional theory, TD-DFT) are often used in conjunction with experimental CD data to assign the absolute configuration (R or S) by matching the experimental spectrum to the calculated spectrum for a known configuration.
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum shows a plain curve far from an absorption band and an anomalous curve (a Cotton effect) in the region of absorption. While CD is generally preferred for resolving overlapping electronic transitions, ORD can be a complementary technique, particularly for confirming the presence of chirality and for measurements at wavelengths away from strong absorption bands.
Mentioned Compounds
Theoretical and Computational Chemistry Applied to 2,7 Diazaspiro 4.4 Nonane 3,8 Dione
Quantum Chemical Calculations (Density Functional Theory, Ab Initio) for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations provide insights into electronic structure, molecular geometry, and various other properties.
Energy Minimization and Conformational Space Exploration
A critical first step in the computational analysis of a flexible molecule like 2,7-Diazaspiro[4.4]nonane-3,8-dione would be to identify its most stable three-dimensional structures. This involves a systematic exploration of its conformational space to locate all possible low-energy isomers (conformers).
Despite the importance of this analysis, no specific studies detailing the energy-minimized structures or the conformational landscape of this compound have been found.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)
Once the stable conformers are identified, quantum chemical calculations can be employed to predict spectroscopic data. This is a powerful tool for validating experimental findings and aiding in the structural elucidation of newly synthesized compounds.
NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (e.g., for ¹H and ¹³C nuclei) are highly sensitive to the electronic environment of each atom. Predicting these shifts for the various conformers of this compound and comparing them to experimental spectra would be invaluable for confirming its structure in solution.
IR Frequencies: The calculation of vibrational frequencies provides a theoretical infrared (IR) spectrum. Key vibrational modes, such as the N-H and C=O stretching frequencies of the amide groups, are characteristic and their calculated values can be compared with experimental IR data.
No published research containing predicted NMR or IR spectroscopic data for this compound could be located.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics is ideal for static properties, molecular dynamics (MD) simulations are used to study the behavior of molecules over time. An MD simulation of this compound would provide a detailed picture of its flexibility and how it interacts with its environment (e.g., in a solvent or in a condensed phase).
This technique could reveal the transitions between different conformations, the timescales of these motions, and the nature of intermolecular interactions, such as hydrogen bonding between the amide groups of neighboring molecules. Such simulations are crucial for understanding the macroscopic properties of the substance based on its microscopic behavior.
A search for molecular dynamics studies focused specifically on this compound yielded no results.
Crystal Structure Prediction Methodologies and Validation
Understanding how molecules pack together in a solid-state crystal is vital for materials science and pharmaceutical development. Crystal structure prediction (CSP) is a computational field that aims to identify the most likely crystal packing arrangements from the molecular structure alone.
Energy Landscapes of Crystal Packings
CSP methodologies generate a large number of hypothetical crystal structures and rank them based on their lattice energy. This process creates an energy landscape, where the lowest-energy structures represent the most probable polymorphs (different crystal forms of the same compound). The analysis would consider various possible hydrogen bonding networks and van der Waals interactions that dictate the packing efficiency.
There are no available studies that present the crystal packing energy landscape for this compound.
Prediction of Racemic vs. Enantiopure Crystal Forms
This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images (enantiomers). A crucial aspect of its solid-state chemistry is whether the enantiomers crystallize separately to form enantiopure crystals or co-crystallize to form a racemic crystal. This has significant implications for the physical properties of the solid.
CSP can be used to compare the relative energies of the most stable predicted enantiopure and racemic crystal structures. According to Wallach's rule, racemic crystals are often denser and more stable than their enantiopure counterparts, though exceptions exist. Computational studies could predict whether this rule holds for this compound and provide a theoretical basis for its expected crystalline form.
No research has been published on the prediction or comparison of racemic and enantiopure crystal forms for this compound.
Reaction Mechanism Elucidation via Computational Transition State Analysis
A detailed computational analysis of the reaction mechanism for the formation of this compound, including transition state analysis, is not extensively documented in publicly available scientific literature. Such studies, typically employing methods like Density Functional Theory (DFT), would be instrumental in understanding the kinetics and thermodynamics of the cyclization reactions leading to the spirocyclic core. This would involve identifying the key intermediates, transition state structures, and their corresponding activation energies along the reaction pathway. While the synthesis of related spiro-compounds has been investigated, for instance, the gold(I)-catalyzed synthesis of 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones, specific computational data for the parent this compound remains a subject for future research. rsc.org
Investigation of Symmetry Elements and Chirality in Spirocyclic Systems without an Asymmetric Carbon Atom
The key to understanding chirality in these systems lies in the concept of molecular symmetry. A molecule is chiral if it is non-superimposable on its mirror image. This lack of superimposability arises when the molecule does not possess any improper axis of rotation (Sₙ), which includes a plane of symmetry (S₁) and a center of inversion (S₂).
In the case of this compound, the two five-membered rings are perpendicular to each other, a characteristic feature of spiro compounds. This rigid, non-planar structure can lead to a form of chirality known as axial chirality. The spiro-carbon atom itself is not a stereocenter in the classical sense, as it is bonded to four groups that are constitutionally identical in pairs. However, the spatial arrangement of these rings can create a chiral axis along the C-C bond common to both rings.
The introduction of substituents onto the rings can lock the conformation and lead to stable, isolable enantiomers. The study of chirality in related spirocyclic systems has shown that the introduction of different substituents on the rings can create a chiral environment.
Below is a table summarizing the key symmetry elements and their relation to chirality in spirocyclic systems.
| Symmetry Element | Description | Implication for Chirality |
| Plane of Symmetry (σ or S₁) | A plane that divides the molecule into two identical halves that are mirror images of each other. | Molecules with a plane of symmetry are achiral . |
| Center of Inversion (i or S₂) | A point within the molecule from which, if lines are drawn to all atoms, they will encounter identical atoms at an equal distance on the opposite side. | Molecules with a center of inversion are achiral . |
| Proper Axis of Rotation (Cₙ) | An axis around which the molecule can be rotated by 360°/n to yield an identical-looking molecule. | The presence of only proper axes of rotation does not preclude chirality. |
| Improper Axis of Rotation (Sₙ) | An axis around which rotation by 360°/n followed by reflection in a plane perpendicular to the axis results in an identical molecule. | Molecules with an improper axis of rotation are achiral . |
The chirality of spirocyclic compounds without an asymmetric carbon is a direct consequence of the absence of Sₙ symmetry elements.
Chemical Reactivity and Transformation Pathways of 2,7 Diazaspiro 4.4 Nonane 3,8 Dione
Reactions at the Imide Carbonyl Centers
The two imide carbonyl groups in 2,7-Diazaspiro[4.4]nonane-3,8-dione are key sites for nucleophilic attack. These reactions can lead to either ring-opening or the formation of addition products, depending on the nature of the nucleophile and the reaction conditions.
The reactivity of the imide carbonyls is analogous to that of other cyclic imides, such as succinimide (B58015). Nucleophiles like hydroxide (B78521) or alkoxide ions can attack the carbonyl carbon, leading to the cleavage of one of the amide bonds and the formation of a ring-opened carboxylate or ester derivative. This process is essentially a hydrolysis or alcoholysis of the imide functionality.
Furthermore, strong reducing agents can selectively reduce one or both of the imide carbonyls. For instance, the use of sodium borohydride (B1222165) might lead to the corresponding hydroxylactams, while more potent reducing agents like lithium aluminum hydride could potentially reduce the carbonyls further to the corresponding amines, yielding the fully saturated 2,7-diazaspiro[4.4]nonane. The selective reduction of one carbonyl group over the other presents a synthetic challenge and an opportunity for creating asymmetrically functionalized spirocycles.
Functionalization of the Nitrogen Atoms within the Spirocyclic Framework
The nitrogen atoms within the this compound framework are nucleophilic and can be readily functionalized through various reactions, most notably alkylation and acylation. These transformations allow for the introduction of a wide range of substituents, thereby modifying the steric and electronic properties of the molecule.
N-Alkylation: The deprotonation of the N-H bonds using a suitable base, followed by treatment with an alkyl halide or another electrophilic alkylating agent, can yield N-alkylated derivatives. The choice of base and solvent can influence the selectivity and efficiency of this reaction. It is conceivable that either mono- or di-alkylation can be achieved by controlling the stoichiometry of the reagents.
N-Acylation: Similarly, the nitrogen atoms can be acylated using acyl chlorides or anhydrides in the presence of a base. This reaction introduces an acyl group onto the nitrogen, further modifying the electronic character of the imide and potentially influencing the reactivity of the remaining carbonyl group.
These N-functionalization reactions are crucial for the synthesis of derivatives with tailored properties, for instance, in the development of novel therapeutic agents or functional materials.
Ring-Opening and Rearrangement Reactions
The strained spirocyclic system of this compound and its derivatives can undergo fascinating ring-opening and rearrangement reactions, leading to the formation of novel heterocyclic structures.
One notable transformation involves the treatment of a substituted 2,7-diazaspiro[4.4]nonane derivative, specifically 3-amino-8-hydroxy-1,6-dioxo-2,7-diazaspiro[4.4]non-3-en-4-carbonitriles, with concentrated hydrohalic acids. This reaction leads to a rare transformation, yielding two distinct classes of fused heterocycles: 4-halogen-3-hydroxy-1,3-dihydrofuro[3,4-c]pyridin-1-ones and octahydropyrrolo[3,4-c]pyrrole-1,3,4,6-tetraones. researchgate.net This highlights the potential of the diazaspiro[4.4]nonane core to serve as a precursor to more complex polycyclic systems through acid-catalyzed rearrangement pathways.
The mechanism of such rearrangements likely involves initial protonation of a carbonyl oxygen, followed by nucleophilic attack and a cascade of bond-breaking and bond-forming events, ultimately driven by the formation of a thermodynamically more stable product.
Stereoselective Transformations and Control over Diastereomeric Outcomes
The spirocyclic nature of this compound inherently introduces stereochemical considerations. The central spiro-carbon atom is a quaternary stereocenter, and the substituents on the two rings can exist in different spatial arrangements.
While specific studies on the stereoselective transformations of this compound are not widely reported, the principles of stereocontrol in reactions involving similar spirocyclic systems are well-established. For instance, in the synthesis of related 1,3-diazaspiro[4.4]nonanes, which are part of the core skeleton of massadine (B1247034) alkaloids, stereocontrolled oxidation and epimerization at the spirocenter have been achieved under mild acidic conditions. nih.gov This demonstrates that the stereochemistry at the spiro-carbon can be manipulated post-synthesis.
Furthermore, the introduction of chiral auxiliaries onto the nitrogen atoms can direct the stereochemical outcome of subsequent reactions. For example, diastereoselective reactions on one of the pyrrolidine (B122466) rings could be influenced by a chiral group attached to the other ring. The rigid spirocyclic framework can effectively transmit stereochemical information across the molecule, enabling the synthesis of specific diastereomers.
Photochemical and Electrochemical Behavior
The photochemical and electrochemical properties of this compound are expected to be largely governed by the succinimide moieties within its structure.
Photochemical Behavior: Succinimide and its N-substituted derivatives are known to undergo various photochemical reactions. One common pathway involves the Norrish Type II reaction, where intramolecular hydrogen abstraction from the γ-carbon by the excited carbonyl oxygen can lead to the formation of a biradical intermediate. This intermediate can then cyclize to form a cyclobutanol (B46151) derivative or undergo cleavage to yield an alkene and an amide. While specific photochemical studies on this compound are scarce, it is plausible that irradiation with UV light could initiate similar intramolecular processes, potentially leading to novel rearranged products.
2,7 Diazaspiro 4.4 Nonane 3,8 Dione As a Versatile Synthetic Building Block and Precursor
Utilization as a Chirality Inductor in Organic Synthesis
The inherent chirality of substituted 2,7-diazaspiro[4.4]nonane-3,8-dione derivatives makes them attractive candidates for applications in asymmetric synthesis. While direct use of the parent compound as a chirality inductor is not extensively documented, the synthesis and application of its chiral derivatives are an area of active research. The spirocyclic core provides a rigid scaffold that can effectively transfer chiral information during a chemical reaction, influencing the stereochemical outcome.
The development of enantiomerically pure diazaspiro compounds allows for their use as chiral auxiliaries or as precursors to chiral ligands for asymmetric catalysis. For instance, the synthesis of enantiopure spiro[4.4]nonane-1,6-dione, a related carbocyclic analogue, highlights the potential of spirocyclic systems in creating valuable precursors for chiral ligand development. The methodologies developed for such systems, including kinetic resolution and asymmetric cyclization, could foreseeably be applied to produce chiral this compound derivatives. These chiral building blocks hold promise for inducing stereoselectivity in a variety of organic transformations, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions.
Integration into Polymeric and Supramolecular Architectures
The bifunctional nature of this compound, with its two secondary amine groups, makes it a suitable monomer for the synthesis of novel polymers. The rigid spirocyclic unit can be incorporated into polymer backbones to impart specific conformational constraints and potentially enhance thermal stability and mechanical properties.
One area of exploration is the use of related diazaspirocyclic diones in the preparation of high-performance polymers such as polyamides and polyimides. For example, a patent describes the use of a similar isomer, 1,6-diazaspiro[4.4]nonane-2,7-dione, in the synthesis of phenoxy-type resins. This suggests that this compound could similarly be polymerized with diacyl chlorides or dianhydrides to yield polyamides and polyimides with unique properties attributable to the spirocyclic core.
In the realm of supramolecular chemistry, the hydrogen bonding capabilities of the amide functionalities in this compound present opportunities for the construction of self-assembling architectures. The defined geometry of the molecule can direct the formation of ordered structures such as tapes, sheets, or more complex three-dimensional networks through intermolecular hydrogen bonds. While specific examples involving this compound are not yet prevalent in the literature, the principles of supramolecular self-assembly suggest its potential for creating novel materials with applications in areas like crystal engineering and molecular recognition.
Development of Novel Heterocyclic Scaffolds Utilizing the Spiro Core
The this compound core serves as a versatile starting point for the synthesis of more complex and novel heterocyclic scaffolds. The reactivity of the nitrogen atoms and the adjacent carbonyl groups allows for a variety of chemical transformations, leading to the generation of diverse molecular architectures.
Chemical modifications can be performed to expand or rearrange the existing rings or to fuse additional rings onto the spirocyclic framework. For example, reduction of the dione (B5365651) to the corresponding diamine, 2,7-diazaspiro[4.4]nonane, provides a scaffold for further functionalization. This diamine can be reacted with various electrophiles to construct a wide array of derivatives. The synthesis of novel heterocyclic systems is a cornerstone of medicinal chemistry and drug discovery, and the unique three-dimensional shape of the diazaspiro[4.4]nonane core makes it an attractive scaffold for generating libraries of compounds with potential biological activity. General strategies for the diversification of heterocyclic systems, such as multicomponent reactions and ring-closing metathesis, can be applied to derivatives of this compound to access a rich variety of new chemical entities.
Precursor for Advanced Materials
The structural rigidity and thermal stability often associated with spirocyclic compounds make this compound a promising precursor for advanced materials. As mentioned previously, its potential as a monomer for high-performance polymers like polyamides and polyimides is a key area of interest. The introduction of the spirocyclic unit into the polymer backbone can disrupt chain packing, leading to materials with altered solubility, optical, and thermal properties compared to their linear counterparts.
A Japanese patent for a related 1,6-diazaspiro[4.4]nonane-2,7-dione derivative used in the production of phenoxy-type resins provides a tangible example of the utility of such spiro-lactams in materials science. These resins are known for their toughness, clarity, and adhesive properties. By analogy, polymers derived from this compound could exhibit enhanced performance characteristics suitable for applications in coatings, adhesives, and engineering plastics. Further research into the polymerization of this specific isomer and characterization of the resulting materials is needed to fully realize its potential in this area.
Ligand Design in Coordination Chemistry
The two nitrogen atoms within the 2,7-diazaspiro[4.4]nonane framework can act as donor sites, making the molecule and its derivatives potential ligands for coordination with metal ions. The geometry of the resulting metal complexes will be dictated by the bite angle and the conformational constraints imposed by the rigid spirocyclic backbone.
While the primary focus of ligand design with diazaspiro compounds has often been in the context of biological applications, there is potential for their use in more traditional coordination chemistry. The synthesis of coordination polymers or discrete metal-organic complexes with interesting catalytic or material properties is a plausible direction. For instance, the diamine derivative, 2,7-diazaspiro[4.4]nonane, could form stable chelate complexes with a variety of transition metals. The properties of these complexes, such as their magnetic behavior, photoluminescence, or catalytic activity in non-biological transformations, would be influenced by the specific metal ion and the steric and electronic properties of any additional substituents on the spirocyclic ligand. This remains a largely unexplored area of research with opportunities for the discovery of novel coordination compounds with unique structures and functions.
Advanced Analytical Methods for Quality Control and Research Purity Assessment
Chromatographic Techniques for Separation and Purity Determination (HPLC, GC)
Chromatographic methods are central to determining the purity of 2,7-Diazaspiro[4.4]nonane-3,8-dione by separating it from starting materials, byproducts, and degradation products.
For general purity analysis, a C18 column is often the first choice. The mobile phase would likely consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with additives such as formic acid or trifluoroacetic acid to improve peak shape. Detection is commonly achieved using a UV detector, as the amide bonds exhibit absorbance in the low UV region (around 200-220 nm). A study on the related 1,3-diazaspiro[4.5]decan-4-ones utilized UV detection at 254 nm, which could also be applicable here. nih.gov
Gas Chromatography (GC): The suitability of GC for analyzing this compound depends on its thermal stability and volatility. Given its molecular weight of 154.17 g/mol and the presence of hydrogen bonding amide groups, the compound may require derivatization to increase its volatility and prevent thermal degradation in the GC inlet and column. guidechem.comnih.gov However, if the compound is sufficiently stable, GC coupled with a Flame Ionization Detector (FID) or a mass spectrometer (MS) can provide excellent separation and quantification of volatile impurities. For instance, GC-MS has been used to analyze the isomeric compound 1,7-Diazaspiro[4.4]nonane-2,8-dione. nih.gov
An illustrative data table for a hypothetical HPLC purity analysis is presented below.
| Peak No. | Retention Time (min) | Component | Area (%) |
|---|---|---|---|
| 1 | 2.5 | Solvent Front/Polar Impurities | 0.15 |
| 2 | 4.8 | Unknown Impurity 1 | 0.25 |
| 3 | 7.2 | This compound | 99.50 |
| 4 | 9.1 | Unknown Impurity 2 | 0.10 |
Quantitative Spectroscopic Analysis
Spectroscopic methods can be employed for the quantitative determination of this compound, often complementing chromatographic techniques.
Quantitative UV-Vis Spectroscopy: While not a separative technique, UV-Vis spectroscopy can be used for a quick estimation of the total concentration of the compound in a solution, provided there are no interfering substances that absorb at the same wavelength. A calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).
Quantitative NMR (qNMR): Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful tool for both structural elucidation and quantification. qNMR can determine the purity of a sample by comparing the integral of a specific proton signal from the analyte with the integral of a known amount of an internal standard. This method is highly accurate and does not require a reference standard of the analyte itself, but rather a certified internal standard.
Determination of Enantiomeric Excess
The spiro center in this compound is a source of chirality, meaning the compound can exist as a pair of enantiomers. Determining the enantiomeric excess (e.e.) is crucial in stereoselective synthesis and for pharmaceutical applications.
Chiral HPLC: The most common method for determining the e.e. is chiral HPLC. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds. nih.govoup.com
Research on the enantioseparation of structurally similar 1,3-diazaspiro[4.5]decan-4-ones demonstrated successful resolution using amylose- and cellulose-based CSPs (e.g., Lux-Amylose-2, Chiralcel OJ, Chiralcel OD) with normal-phase eluents like n-hexane/2-propanol or n-hexane/ethanol mixtures. nih.govoup.com A similar approach would be the starting point for developing a method for this compound. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Below is a hypothetical data table illustrating the results from a chiral HPLC analysis.
| Enantiomer | Retention Time (min) | Area (%) | Enantiomeric Excess (e.e.) |
|---|---|---|---|
| Enantiomer 1 | 12.4 | 98.5 | 97.0% |
| Enantiomer 2 | 15.1 | 1.5 |
Emerging Research Frontiers and Future Perspectives for 2,7 Diazaspiro 4.4 Nonane 3,8 Dione Chemistry
Development of Novel, Sustainable Synthetic Methodologies
One promising avenue is the application of photochemical and electrochemical methods . These techniques can enable novel bond formations under mild conditions, potentially reducing the need for harsh reagents and high temperatures. For instance, the photochemical reactions of diazo compounds, which are precursors to carbenes, offer a potential route to construct the spirocyclic framework through intramolecular C-H insertion or cyclization reactions. syrris.com Similarly, electrochemical synthesis could provide a powerful tool for inducing the desired cyclization reactions with high selectivity and atom economy.
Another area of active investigation is the use of transition-metal catalysis . While not yet extensively reported for 2,7-diazaspiro[4.4]nonane-3,8-dione itself, related spiro systems have been successfully synthesized using catalysts. For example, gold(I)-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid has proven to be a highly efficient method for preparing 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones under mild conditions. syrris.com The exploration of similar catalytic systems, perhaps utilizing more earth-abundant metals, could lead to practical and sustainable syntheses of the target diazaspiro compound.
Furthermore, one-pot multicomponent reactions represent a highly attractive strategy. The manganese(III)-based oxidation of 4-acylpyrrolidine-2,3-diones in the presence of 1,1-diarylethenes has been shown to produce 2-oxa-7-azaspiro[4.4]nonane-8,9-diones in good yields. researchgate.net Adapting such one-pot strategies to incorporate nitrogen-containing starting materials could provide a direct and efficient entry to the this compound core.
The principles of green chemistry , such as the use of water as a solvent, microwave-assisted synthesis, and biocatalysis, are also being increasingly considered to enhance the sustainability of synthetic routes to complex heterocyclic compounds. mit.edu The application of these principles to the synthesis of this compound is a key area for future development.
Exploration of Unconventional Reactivity Profiles
Beyond its synthesis, the inherent strain and unique electronic properties of the this compound skeleton suggest a rich and potentially unconventional reactivity profile that is ripe for exploration.
A particularly intriguing area of future research is the investigation of ring-opening reactions . A rare transformation has been reported where related 2,7-diazaspiro[4.4]nonanes undergo rearrangement to form furo[3,4-c]pyridines. rsc.org Understanding and controlling such ring-opening and rearrangement cascades could provide access to novel and diverse heterocyclic scaffolds that are not easily accessible through traditional synthetic methods.
The potential for cycloaddition reactions involving the lactam rings is another exciting frontier. The carbonyl groups and adjacent nitrogen atoms could participate in various [n+m] cycloadditions, leading to the construction of more complex, polycyclic systems. The strain of the spirocyclic system may influence the stereochemical outcome of these reactions, offering a handle for diastereoselective synthesis.
Furthermore, the presence of multiple C-H bonds within the scaffold opens up possibilities for selective C-H activation and functionalization . The development of catalytic systems that can regioselectively introduce new functional groups onto the spirocyclic core would significantly expand the chemical space accessible from this parent compound. This would enable the rapid generation of analogues with diverse properties.
Harnessing the Spirocyclic Chirality for New Synthetic Transformations
The spirocyclic nature of this compound introduces the element of chirality. The synthesis of enantiomerically pure forms of this compound would open the door to its use as a chiral building block, auxiliary, or ligand in asymmetric synthesis.
The rigid, three-dimensional structure of a chiral this compound derivative could be exploited to control the stereochemistry of reactions at remote functional groups. This concept of chirality transfer is a powerful tool in asymmetric synthesis. For instance, a chiral spirocyclic scaffold can influence the facial selectivity of a reaction on a substituent attached to one of the nitrogen atoms.
Moreover, derivatives of chiral this compound could be designed to act as chiral ligands for transition metal catalysts. mdpi.com The nitrogen atoms of the lactam rings, or other strategically introduced donor atoms, could coordinate to a metal center, creating a chiral environment that could induce high enantioselectivity in a variety of catalytic transformations. The development of such spirocyclic ligands is an active area of research, with spirocycles being recognized for their ability to create well-defined and rigid chiral pockets around a metal. rsc.org
The synthesis of libraries of chiral spirocyclic compounds is of significant interest in drug discovery, as the defined three-dimensional shape can lead to highly specific interactions with biological targets. nih.gov Harnessing the inherent chirality of this compound for the stereoselective synthesis of new bioactive molecules is a key future perspective.
Integration with Flow Chemistry and Automated Synthesis
The translation of synthetic routes for this compound and its derivatives to flow chemistry platforms offers numerous advantages over traditional batch processing. syrris.com Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, particularly for highly exothermic or hazardous reactions. syrris.com
The modular nature of flow chemistry systems allows for the telescoping of multiple synthetic steps, eliminating the need for isolation and purification of intermediates. mit.edu This can significantly shorten reaction times and reduce waste. For the synthesis of this compound, a flow process could be envisaged where the initial condensation and subsequent cyclization reactions occur in sequential reactor coils, with in-line purification to afford the final product.
Furthermore, the integration of flow chemistry with automated synthesis platforms and machine learning algorithms is a rapidly advancing field. syrris.comsynplechem.com Such automated systems can perform high-throughput screening of reaction conditions to rapidly identify optimal parameters for the synthesis of a target molecule. This approach could be instrumental in developing efficient and robust synthetic routes to a library of this compound derivatives. The ability to automate the synthesis and purification process would greatly accelerate the discovery of new analogues with desired properties.
Computational Design of Novel Analogues with Targeted Chemical Properties
Computational chemistry and molecular modeling are poised to play a crucial role in guiding the future development of this compound chemistry. These tools can be used to predict the chemical properties and reactivity of novel analogues, thereby prioritizing synthetic efforts towards compounds with the most promising characteristics.
For instance, density functional theory (DFT) calculations can be employed to investigate the feasibility of different synthetic pathways and to understand the mechanisms of unconventional reactions, such as the aforementioned ring-opening transformations. This predictive power can save significant experimental time and resources.
Furthermore, computational methods can be used to design novel analogues with improved synthetic accessibility. By analyzing the structural and electronic properties of various substituted derivatives, it is possible to identify modifications that would facilitate their synthesis.
A key application of computational design will be in the development of analogues with specific, targeted reactivity. For example, by modulating the electronic properties of the scaffold through the introduction of electron-donating or electron-withdrawing groups, it may be possible to fine-tune the reactivity of the lactam rings or specific C-H bonds. This would allow for the rational design of derivatives that are amenable to specific synthetic transformations.
The table below provides a summary of the key research frontiers and their potential impact on the field of this compound chemistry.
| Research Frontier | Key Objectives | Potential Impact |
| Novel, Sustainable Synthetic Methodologies | Develop green and efficient synthetic routes using photochemistry, electrochemistry, and catalysis. | Reduced environmental impact, increased accessibility of the scaffold. |
| Exploration of Unconventional Reactivity | Investigate ring-opening, cycloaddition, and C-H activation reactions. | Access to novel heterocyclic structures and functionalized derivatives. |
| Harnessing Spirocyclic Chirality | Utilize chiral derivatives in asymmetric synthesis as building blocks, auxiliaries, or ligands. | Development of new stereoselective transformations and chiral molecules. |
| Integration with Flow Chemistry & Automation | Translate synthetic routes to continuous flow and automated platforms. | Improved efficiency, safety, and scalability of synthesis; rapid library generation. |
| Computational Design of Novel Analogues | Predict chemical properties and design derivatives with targeted reactivity and accessibility. | Rational design of new compounds with desired characteristics. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
